Anetholtrithion

Übersicht

Beschreibung

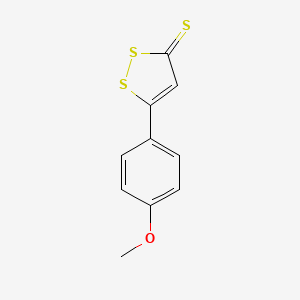

Anetholtrithion ist eine organische Schwefelverbindung, genauer gesagt ein Dithiol-Thion-Derivat. Es wird hauptsächlich zur Behandlung von Mundtrockenheit (Xerostomie) eingesetzt und wurde auf sein Potenzial in der Krebstherapie untersucht . Die Verbindung ist bekannt für ihre Fähigkeit, die Speichelsekretion zu erhöhen und hat verschiedene weitere therapeutische Anwendungen .

Wissenschaftliche Forschungsanwendungen

Anetholtrithion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die schwefelhaltige Verbindungen beinhalten.

Biologie: Es wurde auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als Chemopräventivmittel untersucht.

Industrie: Es wird in der Formulierung von Arzneimitteln und anderen therapeutischen Produkten verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene Mechanismen:

Speichelsekretion: Es erhöht die Speichelsekretion, indem es die Aktivität der muskarinischen Acetylcholinrezeptoren verstärkt.

Entgiftungsenzyme: Es erhöht die Aktivität von Elektrophil-Entgiftungsenzymen, was zur Entgiftung von Karzinogenen beiträgt.

Antioxidative Aktivität: Es erhöht die Spiegel von Glutathion und anderen antioxidativen Enzymen und bietet so Schutz vor oxidativem Stress.

Wirkmechanismus

Target of Action

Anethole trithione (ATT) is a small molecule that has a broad range of unique functions . It primarily targets the secretory cells of the salivary glands and has been found to increase salivary secretion . It also demonstrates an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes .

Mode of Action

Anethole trithione interacts with its targets by enhancing the secretion of saliva in patients experiencing dry mouth . It also inhibits carcinogenesis by increasing the activity of electrophile detoxification enzymes . The specific mechanisms of action for these activities have yet to be formally elucidated .

Biochemical Pathways

Anethole trithione modulates several molecular pathways implicated in the pathogenesis of metabolic syndrome (MetS). It has the potential to effectively protect against the key features of MetS via various mechanisms, including antioxidant and anti-inflammatory effects, stimulating insulin secretion from β-cells, mediating oxidative stress, modulation of the mTOR/PPARγ axis, arterial remodeling, and improvement of vascular relaxation .

Pharmacokinetics

Future well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this compound .

Result of Action

The molecular and cellular effects of anethole trithione’s action include reducing inflammatory cytokines such as tumor necrosis factor α (TNFα) and Interleukin 6 (IL-6), and increasing anti-inflammatory cytokine IL-4 . It also suppresses caspase-3 activation , enhances the striatal levels of dopamine , and increases the number of surviving neurons .

Action Environment

It is known that the compound’s effects can be influenced by factors such as diet and the presence of other medications

Biochemische Analyse

Biochemical Properties

Anethole trithione plays a significant role in biochemical reactions, particularly in increasing salivary secretion and inhibiting carcinogenesis. It interacts with several enzymes, including glutathione S-transferase, which is involved in detoxification processes. Anethole trithione enhances the activity of electrophile detoxification enzymes, thereby contributing to its anti-carcinogenic properties .

Cellular Effects

Anethole trithione affects various types of cells and cellular processes. It has been shown to reduce contractile hyperreactivity in pulmonary hypertension models by interacting with 5-hydroxytryptamine and prostaglandin F2α. Additionally, anethole trithione influences cell signaling pathways, such as the mTOR/PPARγ axis, and modulates gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, anethole trithione exerts its effects through several mechanisms. It is rapidly metabolized into 4-hydroxy-anethole trithione via O-demethylation, which demonstrates similar pharmacological activities. Anethole trithione also enhances liver glutathione levels and the activity of glutathione-related enzymes, contributing to its detoxification and anti-carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anethole trithione change over time. It has a high lipophilicity but low water solubility, which limits its dissolution and absorption. Anethole trithione is quickly metabolized, and its stability and degradation over time can affect its long-term impact on cellular function. Studies have shown that anethole trithione can inhibit tumorigenesis over extended periods .

Dosage Effects in Animal Models

The effects of anethole trithione vary with different dosages in animal models. Low doses primarily undergo O-demethylation and are eliminated via exhalation as CO2. Higher doses involve side-chain oxidation and epoxidation, with renal excretion predominating. At high doses, anethole trithione can exhibit toxic or adverse effects, including potential liver toxicity .

Metabolic Pathways

Anethole trithione is involved in several metabolic pathways. It is metabolized rapidly into 4-hydroxy-anethole trithione via O-demethylation, catalyzed by cytochromes P450 and flavin-dependent monooxygenases. This metabolite demonstrates similar pharmacological activities to its parent compound. Anethole trithione also interacts with enzymes such as glutathione S-transferase, enhancing detoxification processes .

Transport and Distribution

Anethole trithione is transported and distributed within cells and tissues through various mechanisms. Despite its poor absorption and bioavailability, it is distributed to target tissues where it exerts its effects. The volume of distribution is limited due to its low water solubility, affecting its localization and accumulation within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Anetholtrithion kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Anethol mit Schwefel, um die Dithiol-Thion-Struktur zu bilden. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst häufig die großtechnische Synthese unter Verwendung ähnlicher Methoden wie im Labormaßstab, jedoch optimiert für höhere Ausbeuten und Effizienz. Der Prozess beinhaltet die Reinigung der Verbindung, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Anetholtrithion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es zurück in seine Mutterverbindung Anethol umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Schwefelatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anethol: Die Mutterverbindung von Anetholtrithion, bekannt für ihre Aromastoffeigenschaften und einige medizinische Anwendungen.

Dithiol-Thion-Derivate: Andere Verbindungen dieser Klasse teilen ähnliche chemische Strukturen und Eigenschaften.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen therapeutischen Anwendungen, insbesondere bei der Steigerung der Speichelsekretion und seinem Potenzial in der Krebstherapie. Seine Fähigkeit, Entgiftungsenzyme und antioxidative Aktivität zu verbessern, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Epidemiological studies demonstrate that the prevalence of xerostomia and salivary gland hypofunction (SGH) rises with age, and is largely associated with medications and health. In particular, anethole trithione (ATT) is believed to cause an increase in salivary secretion by upregulating the number of muscarinic receptor (whose stimulation is known to increase salivary secretion) sites on the salivary acinar cells. Moreover, the combination use of ATT and pilocarpine is also thought to be effective in a synergistic manner - as ATT increases the number of cell surface receptors on salivary acinar cells, the pilocarpine, which is a parasympathetic agent, stimulates the newly formed receptors. In addition, studies have also shown that the administration of ATT can also enhance the upregulation and release of substance P and alpha-calcitonin gene-related peptide. As receptors for peptides like alpha-calcitonin gene-related peptide are found throughout the body, the increase in these such proteins may modulate a variety of physiological functions in various body systems, even in the gastrointestinal or salivary actions. Regardless, it has been shown that the use of ATT in patients can cause an increase in salivary flow rate in patients with xerostomia caused by senile hypofunction, medication side effects, and oral cancer therapy and has been indicated for use in treating xerostomia associated with conditions like Sjogren's syndrome. Nevertheless, there exist also studies that suggest ATT is generally only effective in managing the symptoms of mild salivary gland hypofunction but is not particularly useful for treating severe salivary gland hypofunction or severe cases of Sjogren's syndrome. ATT is also used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis in certain countries like France, Germany, and China. With regards to this particular indication, it is believed that ATT can facilitate raises in the level of glutathione in the liver, and raises in the activity of glutamylcysteine synthetase, glutathione reductase, and glutathione S transferase. All of these effects are consequently intimately involved in the cellular antioxidant activity of glutathione where glutamylcysteine synthetase is the first enzyme involved in the cellular glutathione biosynthesis pathway; where glutathione reductase is necessary for catalyzing the reduction of pathway intermediates to glutathione; and glutathione S transferase catalyze the conjugation of the reduced form of glutathione to xenobiotic substrates for the purpose of detoxification. Finally, glutathione itself is an important antioxidant found in plants, animals, fungi, and some bacteria where it assists in preventing damage to cellular components caused by reactive oxygen species, free radicals, etc. Taken altogether, these various actions are suitable for treating cholecystitis, gall stones, indigestion, and may be used in the assisting treatment of acute and chronic hepatosis. Although the specific mechanism of action for which ATT is seemingly capable of inhibiting tumorigenesis to a certain degree remains to be elucidated, some potential plausible mechanisms have been discussed. One such potential mechanism suggests that ATT has the capability to alter the metabolism of carcinogens by increasing the rate of detoxification of carcinogens in target organs like the liver and colon, thereby decreasing the generation of carcinogen metabolites and reducing parent-carcinogen induced carcinogenesis by way of those agents. And finally, a second potential mechanism proposes that ATT can strikingly increase the antioxidant activities of colonic and liver GST, NAD(P)H:QR, and UDP-GT, therefore eliciting a chemoprotective action. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

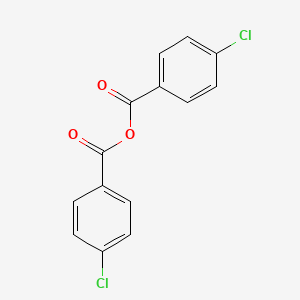

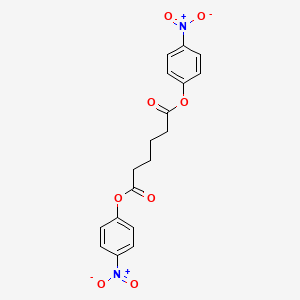

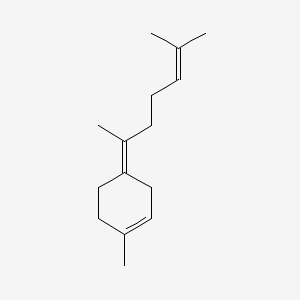

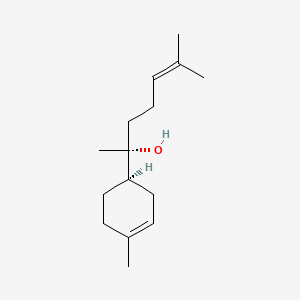

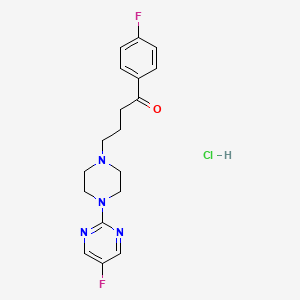

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

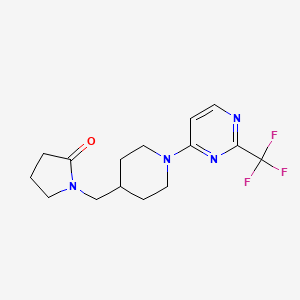

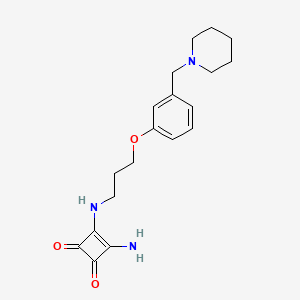

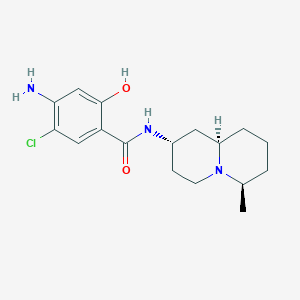

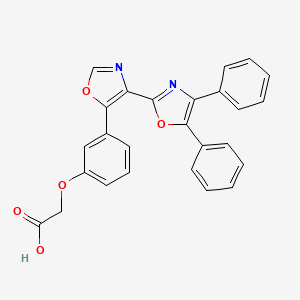

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

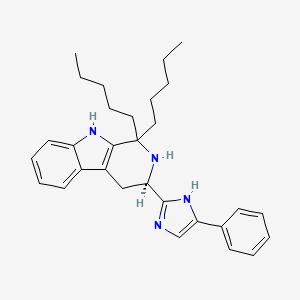

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)